

# physical and chemical properties of Pterolactone A

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## Compound of Interest

Compound Name: Pterolactone A

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## Pterolactone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Pterolactone A**, a naturally occurring sesquiterpenoid lactone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of **Pterolactone A**. It includes a summary of its computed physicochemical parameters, alongside available, albeit limited, experimental data. This document also outlines generalized experimental protocols relevant to the isolation, characterization, and biological evaluation of similar natural products, offering a foundational framework for researchers. Furthermore, this guide presents conceptual diagrams of potential experimental workflows and signaling pathways that may be relevant to the study of **Pterolactone A**, based on the activities of related compounds.

### Chemical and Physical Properties

**Pterolactone A** is a sesquiterpenoid lactone with the molecular formula  $C_{15}H_{16}O_4$  and a molecular weight of 260.28 g/mol <sup>[1]</sup> Its systematic IUPAC name is (8R)-8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione <sup>[1]</sup> The compound is registered under the CAS number 74730-10-2 <sup>[1][2]</sup>

## Computed Physicochemical Properties

A summary of the computed physicochemical properties of **Pterolactone A** is presented in Table 1. These values, primarily sourced from PubChem, are calculated based on the compound's structure and provide theoretical estimates of its behavior.

Table 1: Computed Physicochemical Properties of **Pterolactone A**

| Property                       | Value  | Source              |
|--------------------------------|--|---------------------|
| Molecular Formula              | C <sub>15</sub> H <sub>16</sub> O <sub>4</sub> | <a href="#">[1]</a> |
| Molecular Weight               | 260.28 g/mol                                   | <a href="#">[1]</a> |
| XLogP3                         | 1.7  | <a href="#">[1]</a> |
| Hydrogen Bond Donor Count      | 1  | <a href="#">[1]</a> |
| Hydrogen Bond Acceptor Count   | 4  | <a href="#">[1]</a> |
| Rotatable Bond Count           | 0  | <a href="#">[1]</a> |
| Exact Mass                     | 260.10485899 Da                                | <a href="#">[1]</a> |
| Monoisotopic Mass              | 260.10485899 Da                                | <a href="#">[1]</a> |
| Topological Polar Surface Area | 63.6 Å <sup>2</sup>                            | <a href="#">[1]</a> |
| Heavy Atom Count               | 19   | <a href="#">[1]</a> |
| Formal Charge                  | 0  | <a href="#">[1]</a> |
| Complexity                     | 428  | <a href="#">[1]</a> |

## Experimental Physical Properties

Experimentally determined physical properties for **Pterolactone A** are not extensively reported in publicly available literature. Key experimental data such as melting point, boiling point, and specific solubility values in various solvents are yet to be definitively documented.

Solubility: Based on the general solubility of similar lactone compounds, **Pterolactone A** is expected to be practically insoluble in water and petroleum ether. It is likely to be slightly soluble in alcohols such as ethanol and methanol, as well as in acetone, benzene, chloroform, ethyl acetate, and acetic acid. It is predicted to be more soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).<sup>[3][4][5][6]</sup>

## Spectroscopic Data

Detailed experimental spectroscopic data for **Pterolactone A**, including <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, Infrared (IR), and Mass Spectrometry (MS), are essential for its unambiguous identification and structural elucidation. While a comprehensive, publicly accessible dataset for **Pterolactone A** is not currently available, this section outlines the expected spectral characteristics based on its chemical structure and data from related pterisin compounds.

- <sup>1</sup>H-NMR Spectrum: The proton NMR spectrum is expected to show signals corresponding to the methyl groups, methylene protons, and the methine proton, with chemical shifts influenced by their respective chemical environments.
- <sup>13</sup>C-NMR Spectrum: The carbon NMR spectrum will display distinct signals for each of the 15 carbon atoms in the molecule, including those of the carbonyl groups, the double bonds, and the aliphatic carbons.
- Infrared (IR) Spectrum: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (-OH) group, the lactone carbonyl (C=O) group, and the carbon-carbon double bonds (C=C).
- Mass Spectrum (MS): The mass spectrum will show the molecular ion peak [M]<sup>+</sup> and a fragmentation pattern that can provide valuable information for structural confirmation.

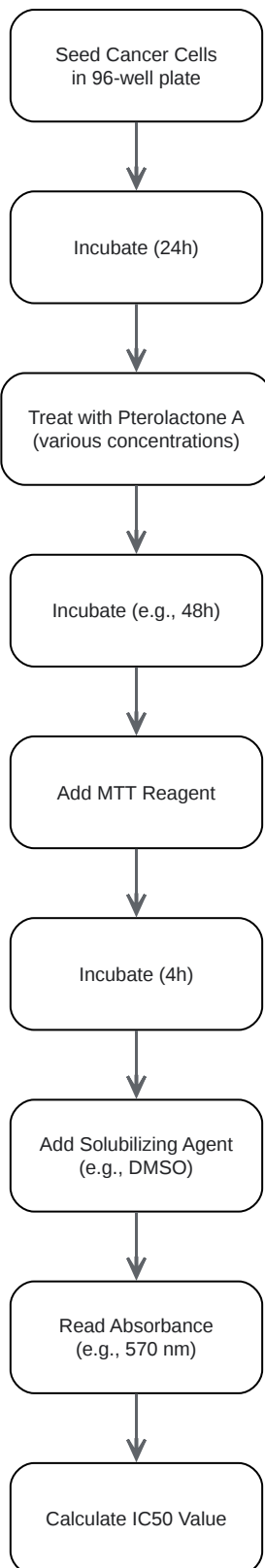
## Experimental Protocols

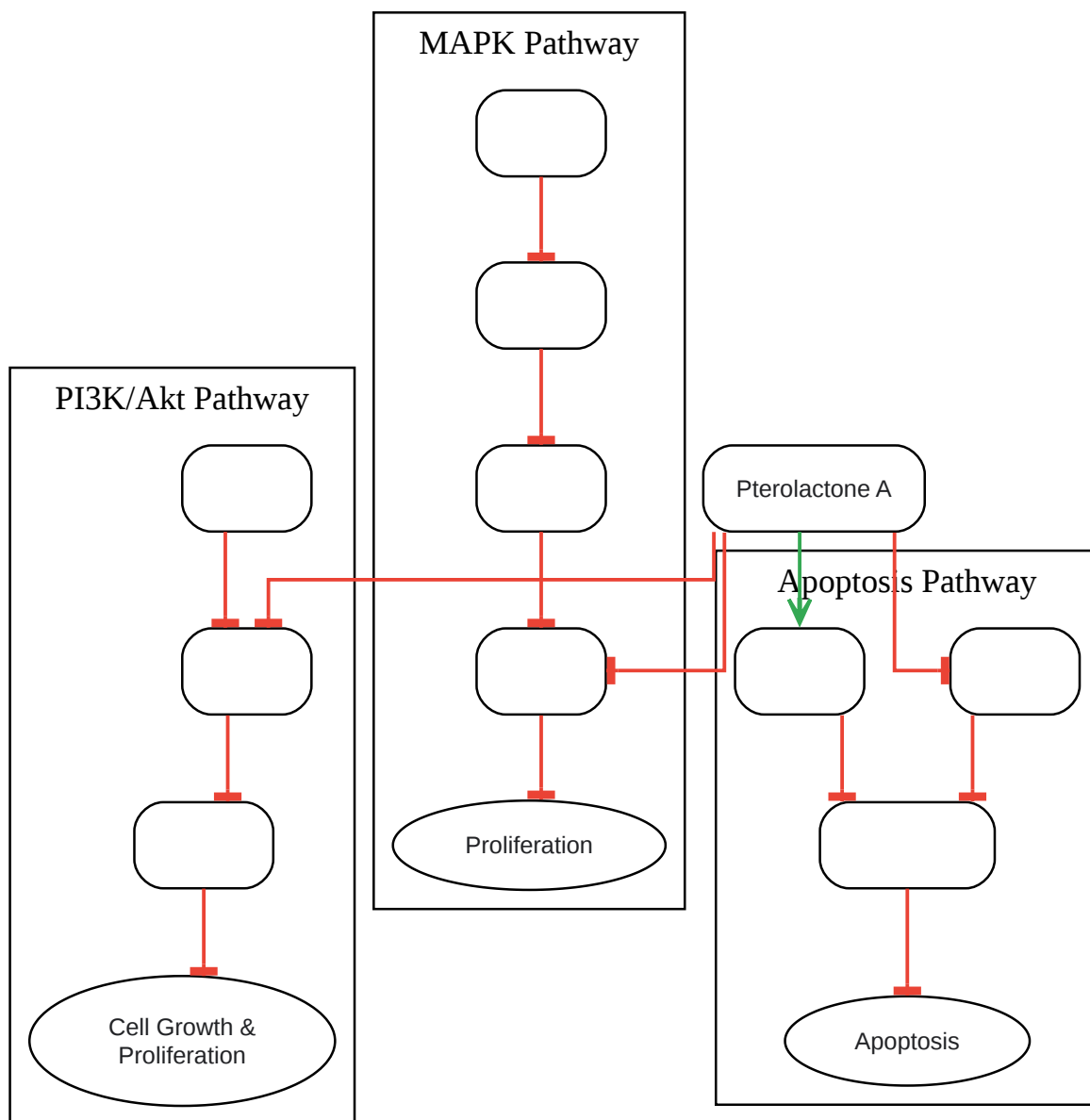
Detailed experimental protocols for the specific isolation, synthesis, and biological evaluation of **Pterolactone A** are not readily available. However, this section provides generalized methodologies that are commonly employed for natural products of a similar class.

## Isolation of Pterolactone A from Pteris cretica

**Pterolactone A** is a pterisin-type sesquiterpenoid, a class of compounds characteristic of the Pteris genus of ferns.<sup>[2]</sup> The following is a general protocol for the extraction and isolation of such compounds from *Pteris cretica*.

Diagram 1: General Workflow for Isolation of **Pterolactone A**





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